molecular formula C12H18N4O B6967376 Diazinan-1-yl-[4-(dimethylamino)pyridin-2-yl]methanone

Diazinan-1-yl-[4-(dimethylamino)pyridin-2-yl]methanone

Cat. No.: B6967376
M. Wt: 234.30 g/mol
InChI Key: LCEHUHDBGBCVSV-UHFFFAOYSA-N
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Description

Diazinan-1-yl-[4-(dimethylamino)pyridin-2-yl]methanone is a compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyridine ring substituted with a dimethylamino group and a diazinan-1-yl group, making it a compound of interest in various fields of chemistry and pharmacology.

Preparation Methods

The synthesis of Diazinan-1-yl-[4-(dimethylamino)pyridin-2-yl]methanone can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)pyridine with a diazinan-1-yl derivative under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and may be catalyzed by a base, such as triethylamine. The reaction is carried out at a controlled temperature, usually between 0°C and 25°C, to ensure the desired product is obtained in good yield .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Diazinan-1-yl-[4-(dimethylamino)pyridin-2-yl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Scientific Research Applications

Diazinan-1-yl-[4-(dimethylamino)pyridin-2-yl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Diazinan-1-yl-[4-(dimethylamino)pyridin-2-yl]methanone involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological effects . Additionally, the compound can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Diazinan-1-yl-[4-(dimethylamino)pyridin-2-yl]methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

diazinan-1-yl-[4-(dimethylamino)pyridin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-15(2)10-5-7-13-11(9-10)12(17)16-8-4-3-6-14-16/h5,7,9,14H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEHUHDBGBCVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C(=O)N2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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